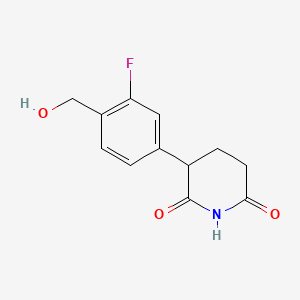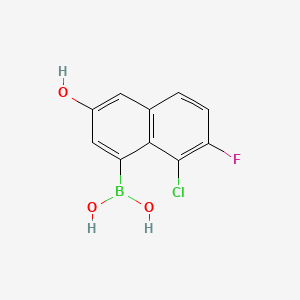![molecular formula C13H13N3O3 B13920470 benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate](/img/structure/B13920470.png)
benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate is a chemical compound with the molecular formula C13H13N3O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzyl group, a pyrimidine ring, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate typically involves the reaction of benzyl chloroformate with 2-(hydroxymethyl)pyrimidine-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl N-[2-(carboxyl)pyrimidin-5-yl]carbamate.
Reduction: Formation of benzyl N-[2-(hydroxymethyl)dihydropyrimidin-5-yl]carbamate.
Substitution: Formation of various substituted benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamates.
Aplicaciones Científicas De Investigación
Benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-[2-(hydroxymethyl)pyrimidin-4-yl]carbamate
- Benzyl N-[2-(hydroxymethyl)pyrimidin-6-yl]carbamate
- Benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]urea
Uniqueness
Benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C13H13N3O3 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C13H13N3O3/c17-8-12-14-6-11(7-15-12)16-13(18)19-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2,(H,16,18) |
Clave InChI |
VPYYCEMSJILHCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CN=C(N=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



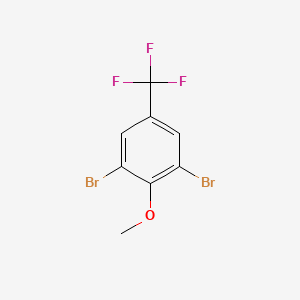
![6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13920393.png)
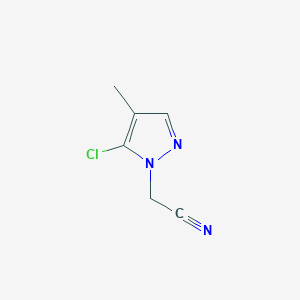
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid](/img/structure/B13920404.png)
![6-Butoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13920414.png)

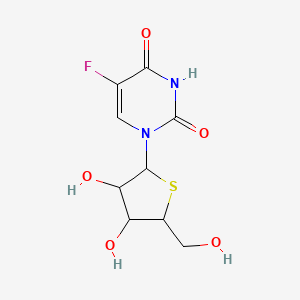
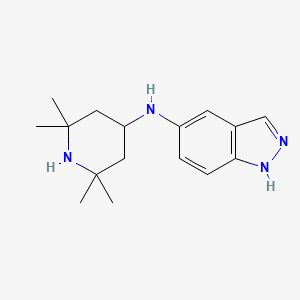
![7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13920439.png)
![2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13920440.png)

